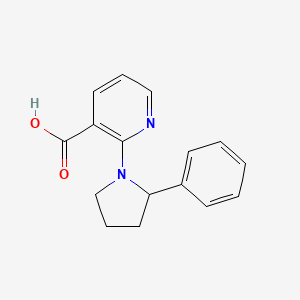
8-Quinolinol, 2,2'-(butylimino)bis-
概要
説明
8-Quinolinol, 2,2’-(butylimino)bis- is a chemical compound that belongs to the class of quinoline derivatives. It is commonly referred to as quinoline-8-ol or oxine.
作用機序
Target of Action
Studies on similar compounds suggest that they may interact with various enzymes and proteins within the cell .
Mode of Action
It is known that the presence of substituents on the quinoline ring can change the site(s) of action of the toxicant . The sites of action of the 5-, 6-, and 7-chloro-8-quinolinols are different from each other and from 8-quinolinol and its 2-, 3-, and 4-chloro analogues .
Biochemical Pathways
It is known that quinoline derivatives can interfere with various cellular processes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 93-96° c .
Result of Action
Based on studies of similar compounds, it can be inferred that the compound may have fungitoxic effects .
Action Environment
It is known that the compound is stable at room temperature .
生化学分析
Metabolic Pathways
8-Quinolinol, 2,2’-(butylimino)bis- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The compound can also affect metabolic flux by altering the levels of metabolites involved in energy production and biosynthesis. Additionally, it can influence the activity of cofactors such as NADH and FADH2 .
Transport and Distribution
The transport and distribution of 8-Quinolinol, 2,2’-(butylimino)bis- within cells and tissues are mediated by transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins such as albumin, which facilitates its distribution in the bloodstream. The localization and accumulation of the compound within cells can affect its activity and function .
Subcellular Localization
8-Quinolinol, 2,2’-(butylimino)bis- is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s activity and function can be influenced by its subcellular localization. For example, its presence in the mitochondria can promote apoptosis by inducing the release of cytochrome c. Targeting signals and post-translational modifications can direct the compound to specific organelles, affecting its overall efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinol, 2,2’-(butylimino)bis- typically involves the Friedländer quinoline synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of 8-Quinolinol, 2,2’-(butylimino)bis- may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
8-Quinolinol, 2,2’-(butylimino)bis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve solvents like methanol, ethanol, or dichloromethane, and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
8-Quinolinol, 2,2’-(butylimino)bis- has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: This compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its ability to chelate metal ions and its antioxidant properties.
Industry: It is used in the production of dyes, pigments, and as a stabilizer in polymer manufacturing
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: A closely related compound with similar chelating properties and biological activities.
Clioquinol: Another derivative of 8-hydroxyquinoline with potent antifungal and antimicrobial effects.
8-Hydroxy-5-quinolinesulfonic acid: Known for its antifungal properties and used in various biological studies
Uniqueness
8-Quinolinol, 2,2’-(butylimino)bis- stands out due to its unique structure, which allows for the formation of bis-complexes with metal ions. This dual chelation capability enhances its stability and efficacy in various applications compared to other similar compounds .
特性
IUPAC Name |
2-[butyl-(8-hydroxyquinolin-2-yl)amino]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-2-3-14-25(19-12-10-15-6-4-8-17(26)21(15)23-19)20-13-11-16-7-5-9-18(27)22(16)24-20/h4-13,26-27H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKZSNHJRJMXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=NC2=C(C=CC=C2O)C=C1)C3=NC4=C(C=CC=C4O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385313 | |
| Record name | 8-Quinolinol, 2,2'-(butylimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82361-90-8 | |
| Record name | 8-Quinolinol, 2,2'-(butylimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Butyl-2,2'-imino-di(8-quinolinol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




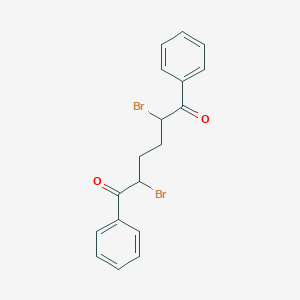

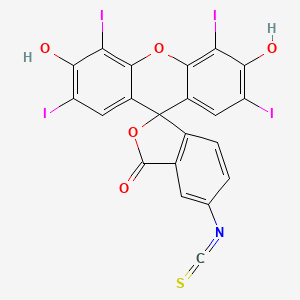


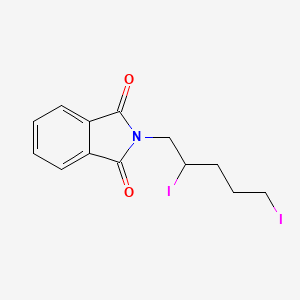
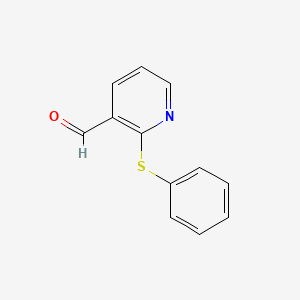
![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate](/img/structure/B1621536.png)
![4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B1621539.png)

![2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1621543.png)
